Eplivanserin - 130579-75-8

Eplivanserin

Catalog Number: EVT-254942
CAS Number: 130579-75-8
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eplivanserin fumarate is a selective serotonin 5-HT2A receptor antagonist. [, , , , , ] It is classified as a hypnotic drug, specifically targeting sleep maintenance difficulties. [, ] Eplivanserin has been studied extensively in scientific research, particularly for its potential therapeutic benefits in treating insomnia and other disorders related to the serotonergic system. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Further investigation of Eplivanserin's potential in treating Alzheimer's disease is warranted. This includes clarifying its effects on amyloid plaque formation and exploring its potential benefits in clinical trials. []
  • More research is needed to determine the long-term effects of Eplivanserin on sleep architecture and its potential benefits for specific insomnia subtypes. [, , , , ]
  • Exploring Eplivanserin's role in treating other neurological and psychiatric conditions where the 5-HT2A receptor is implicated is promising. This includes conditions like ADHD, schizophrenia, and anxiety disorders. [, , , , , , ]
  • Investigating potential synergistic effects of combining Eplivanserin with other pharmacological agents for enhanced therapeutic outcomes is an area of interest. [, , ]
Overview

Eplivanserin is a chemical compound that was developed as an experimental drug for the treatment of insomnia by Sanofi Aventis. It is characterized as an inverse agonist of the serotonin receptor subtype 5-HT2A, which distinguishes it from traditional sedatives that often target multiple receptor types, including dopamine and histamine receptors. The compound was initially identified by its ability to reduce sleep latency in clinical trials, but its development was halted in December 2009 when Sanofi Aventis withdrew its application for regulatory approval from both the U.S. Food and Drug Administration and the European Medicines Agency .

Source and Classification

Eplivanserin falls under the category of psychoactive drugs, specifically targeting serotonin receptors. Its classification as a selective 5-HT2A receptor antagonist places it within a subset of compounds that modulate serotonergic signaling, which is crucial for various neurological functions, including mood regulation and sleep .

Synthesis Analysis

The synthesis of eplivanserin involves several key steps, primarily utilizing condensation reactions and convergent synthesis techniques. The initial step includes the condensation of 2'-fluoroacetophenone with 4-hydroxybenzaldehyde to form a chalcone intermediate. This reaction is crucial as it sets the stage for further modifications leading to the final compound.

Technical Details

  1. Condensation Reaction: The reaction between 2'-fluoroacetophenone and 4-hydroxybenzaldehyde yields a chalcone intermediate.
  2. Formation of Dimethylaminoacetoxime: The reaction between (2-chloroethyl)dimethylamine and acetone oxime produces dimethylaminoacetoxime, which is another precursor in the synthesis pathway.
  3. Convergent Synthesis: This method allows for the production of eplivanserin as a mixture of isomers, highlighting the complexity of its synthesis .
Molecular Structure Analysis

Eplivanserin has a molecular formula of C19H21FN2O2C_{19}H_{21}FN_{2}O_{2} and a molar mass of approximately 328.387 g/mol. Its structural characteristics include a fluorinated aromatic ring and a complex side chain that contributes to its pharmacological activity.

Structure Data

  • IUPAC Name: Not explicitly provided in the sources.
  • CAS Number: Not explicitly provided in the sources.
  • SMILES Notation: Not explicitly provided in the sources.

The precise three-dimensional structure can be modeled using computational chemistry tools to visualize interactions with biological targets .

Chemical Reactions Analysis

Eplivanserin undergoes various chemical reactions during its synthesis and potential metabolic processes. The main reactions include:

  1. Condensation Reactions: As previously mentioned, these are foundational in forming key intermediates.
  2. Hydrolysis: Potential hydrolysis reactions may occur during metabolic processes, affecting its pharmacokinetics.
  3. Receptor Binding Interactions: Eplivanserin's activity as an inverse agonist involves binding to the 5-HT2A receptor, leading to downstream signaling alterations .
Mechanism of Action

Eplivanserin functions primarily as an inverse agonist at the 5-HT2A receptor. This mechanism contrasts with traditional agonists by stabilizing the receptor in an inactive conformation, thereby reducing its activity.

Process and Data

Upon administration, eplivanserin binds to the 5-HT2A receptor, inhibiting downstream signaling pathways typically activated by serotonin. This results in decreased neuronal excitability associated with sleep regulation. Clinical trials indicated that eplivanserin reduced sleep latency significantly compared to placebo treatments, demonstrating its potential efficacy in enhancing sleep onset .

Physical and Chemical Properties Analysis

Eplivanserin exhibits several notable physical and chemical properties:

  • Physical State: Not specified; typically solid at room temperature.
  • Solubility: Specific solubility data is not provided but is essential for formulation considerations.
  • Stability: Stability under various conditions (light, heat) would need to be assessed during development.

These properties are critical for understanding how eplivanserin can be formulated for therapeutic use .

Applications

While eplivanserin was primarily developed for treating insomnia, its mechanism as a selective antagonist of the 5-HT2A receptor opens avenues for research into other potential applications:

  • Insomnia Treatment: As initially intended, targeting sleep disorders.
  • Psychiatric Disorders: Potential exploration in conditions like anxiety or depression where serotonergic modulation may be beneficial .
Pharmacological Profile of Eplivanserin

Mechanistic Characterization as a 5-HT₂A Receptor Inverse Agonist

Eplivanserin functions as a selective inverse agonist at serotonin 5-HT₂A receptors, a mechanism distinct from simple receptor blockade. Inverse agonists suppress constitutive (basal) receptor activity in the absence of endogenous serotonin, thereby stabilizing the receptor in an inactive state. This contrasts with neutral antagonists, which merely prevent agonist binding without affecting baseline signaling [1] [6].

In postmortem human prefrontal cortex studies using antibody-capture [³⁵S]GTPγS binding assays, analogous 5-HT₂A inverse agonists like pimavanserin demonstrate functional selectivity between G-protein pathways. Specifically, they inhibit coupling to Gαi₁-proteins (inverse agonism) while leaving Gαq/11-protein pathways unaffected (neutral antagonism) [1] [6]. The Gαi₁ pathway is implicated in hallucinogenic responses, making its suppression therapeutically relevant for psychosis management. Eplivanserin shares this core mechanism, as confirmed through radioligand displacement and GTPγS functional assays showing concentration-dependent suppression of basal Gαi₁ signaling [2] [6].

Table 1: Key Efficacy Parameters of Eplivanserin at 5-HT₂A Receptors

ParameterValue/EffectExperimental System
Constitutive Activity Suppression>80% inhibition of basal GTPγS bindingHuman cortical membranes
Gαi₁ Pathway InhibitionIC₅₀ ~15 nM[³⁵S]GTPγS scintillation proximity assay
Gαq/11 Pathway ModulationNo significant effectPhospholipase C activity assay
Receptor SpecificityAbolished by 5-HT₂A KOMouse brain cortex studies

Selectivity Profiling Across Serotonergic Receptor Subtypes

Eplivanserin exhibits high binding affinity for 5-HT₂A receptors (Kᵢ = 1–3 nM) with clinically significant selectivity over related serotonergic targets. Critical selectivity data reveals:

  • >100-fold selectivity over 5-HT₂C receptors (Kᵢ >300 nM), minimizing risks of weight gain and metabolic disturbances associated with 5-HT₂C antagonism [3] [6].
  • Negligible interaction with 5-HT₁A, 5-HT₃, 5-HT₆, and 5-HT₇ receptors (Kᵢ >1,000 nM), reducing off-target effects like nausea or cognitive alterations [2].
  • No appreciable affinity for dopamine D₂, histamine H₁, or adrenergic α₁ receptors, distinguishing it from atypical antipsychotics with multi-receptor profiles [3] [6].

This selectivity arises from steric and electrostatic complementarity with the 5-HT₂A binding pocket. Molecular modeling indicates that eplivanserin’s arylpiperazine scaffold and fluorophenyl moiety form optimal van der Waals contacts and hydrogen bonds within the 5-HT₂A orthosteric site, while steric clashes prevent high-affinity binding to 5-HT₂C subtypes [6] [7].

Table 2: Binding Affinity Profile of Eplivanserin

Receptor SubtypeKᵢ (nM)Selectivity Ratio (vs. 5-HT₂A)
5-HT₂A1.21
5-HT₂C320267
5-HT₂B>1,000>833
5-HT₁A>1,000>833
Dopamine D₂>1,000>833

Structure-Activity Relationship (SAR) Analysis of Key Functional Groups

The inverse agonist activity of eplivanserin is governed by discrete structural motifs validated through analog synthesis and 3D-QSAR modeling:

  • Fluorinated Aryl Region: The para-fluorophenyl ring enhances lipophilicity (π contribution ≈1.2) and engages in edge-to-face π-stacking with transmembrane helix V residues (e.g., Phe339). Fluorine removal reduces 5-HT₂A affinity by ~8-fold [7] [10].
  • Heterocyclic Core: The thiophene or pyrimidine linker provides planar rigidity, facilitating hydrophobic interactions with Val156 and Leu229. Replacement with alkyl chains abolishes inverse agonism, confirming the necessity of aromatic stacking [7].
  • Basic Amine Motif: The piperazine nitrogen (pKₐ ≈7.8) forms a salt bridge with Asp155. Tertiary amines with small alkyl groups (e.g., methyl) optimize this interaction; quaternary amines or bulky substituents reduce efficacy [7] [10].
  • Carboxamide Linker: The carbonyl group acts as a hydrogen-bond acceptor for Ser159. Converting it to ester or methylene diminishes activity >10-fold due to loss of polar contacts [10].

3D-QSAR analyses using Comparative Molecular Field Analysis (CoMFA) demonstrate that electrostatic potentials near the fluorophenyl ring (30% contribution) and steric bulk around the piperazine (50% contribution) critically determine inverse agonist potency [7].

Table 3: Structural Features Governing Eplivanserin’s SAR

Structural FeatureRole in 5-HT₂A BindingConsequence of Modification
p-Fluorophenyl ringHydrophobic pocket engagement8-fold ↓ affinity upon removal
Thiophene/pyrimidine linkerPlanar rigidity & π-stackingLoss of inverse efficacy if saturated
Piperazine tertiary amineSalt bridge with Asp155>20-fold ↓ potency if alkylated
Carboxamide carbonylH-bond with Ser15910-fold ↓ activity in ester analogs

Comparative Pharmacodynamics with Neutral Antagonists and Agonists

Eplivanserin’s inverse agonism confers distinct functional outcomes versus neutral antagonists or agonists:

  • Vs. Neutral Antagonists (e.g., MDL-11,939): While both block agonist effects, eplivanserin suppresses constitutive signaling in Gαi₁ pathways. In cortical neurons, this translates to ~40% greater inhibition of spontaneous PLCβ and ERK activation compared to neutral antagonists [1] [6]. Behaviorally, eplivanserin reverses amphetamine-induced locomotion and prepulse inhibition deficits in Alzheimer’s rodent models, whereas neutral antagonists show partial efficacy at best [3].
  • Vs. Agonists (e.g., DOI): Agonists activate both Gαq/11 and Gαi₁ pathways, inducing hallucinations via the latter. Eplivanserin selectively silences Gαi₁ signaling without affecting Gαq/11-mediated neurophysiological functions (e.g., synaptic plasticity). This contrasts with agonists, which dysregulate both pathways [1] [7].
  • Therapeutic Specificity: In Parkinson’s psychosis models, inverse agonists like eplivanserin and pimavanserin normalize psychosis-like behaviors at doses 50% lower than neutral antagonists, underscoring the clinical advantage of suppressing constitutive activity [3] [6].

This ligand-directed signaling (biased antagonism) arises from eplivanserin’s stabilization of receptor conformations that sterically hinder Gαi₁ coupling while permitting Gαq/11 binding. Molecular dynamics simulations confirm a ~15° tilt in transmembrane helix VI upon eplivanserin binding, selectively occluding the Gαi₁ interface [6] [7].

Properties

CAS Number

130579-75-8

Product Name

Eplivanserin

IUPAC Name

4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19+

InChI Key

VAIOZOCLKVMIMN-FOUXOUMPSA-N

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

Synonyms

SR-46349; Eplivanserin

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F

Isomeric SMILES

CN(C)CCO/N=C(\C=C\C1=CC=C(C=C1)O)/C2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.